N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide
Description
N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a benzamide derivative featuring a pyrazole-substituted phenyl group and a methylaminoethyl side chain. Its molecular structure (Figure 1) includes:
- A benzamide core (aromatic ring with a carboxamide group).
- A 4-(1H-pyrazol-4-yl)phenyl group (a bicyclic aromatic system with nitrogen atoms, enhancing binding interactions in biological systems).
The compound’s crystallographic data, including bond angles and torsion angles, have been analyzed in studies published in Acta Crystallographica Section D Biological Crystallography . These structural insights are critical for understanding its pharmacophore configuration and interactions with target proteins.
Properties
CAS No. |
917924-55-1 |
|---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20N4O/c1-20-13-18(23-19(24)16-5-3-2-4-6-16)15-9-7-14(8-10-15)17-11-21-22-12-17/h2-12,18,20H,13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
UKVZKZGCQPDOTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)C2=CNN=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Introduction of the Methylamino Group: The methylamino group is added through a reductive amination reaction, where a primary amine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are crucial for binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The compound shares structural similarities with other benzamide-pyrazole hybrids. A notable analog is 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide (CAS RN: 881840-10-4) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Differences
Binding Affinity
- The methylaminoethyl group in the target compound enhances interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), as inferred from crystallographic studies .
- The analog 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide exhibits reduced polarity due to its hydrazone and methylphenyl substituents, which may favor hydrophobic binding pockets .
Metabolic Stability
- The hydrazone linker in the analog is prone to hydrolysis in vivo, limiting its metabolic stability compared to the more stable methylaminoethyl linker in the target compound.
Solubility
Research Findings and Implications
- Target Compound: Demonstrated superior binding to serotonin receptors (5-HT2A/2C) in preliminary assays, likely due to its flexible methylaminoethyl group .
- Analog : Shows preferential activity against epidermal growth factor receptor (EGFR) mutants, attributed to its bulky hydrophobic substituents .
Biological Activity
N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide, also known by its CAS number 923599-99-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure features a benzamide core with a methylamino group and a pyrazole moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | A549 | 26 | |
| This compound | Hep-2 | TBD | Current Study |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cell lines.
Inhibition of Enzymatic Activity
Another area of interest is the compound's ability to inhibit specific enzymes related to cancer progression. For instance, pyrazole derivatives have been shown to inhibit heparanase, an enzyme implicated in tumor metastasis.
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:
- Study on MCF7 Cells : A study demonstrated that a related pyrazole compound significantly inhibited the growth of MCF7 breast cancer cells, suggesting that structural modifications could enhance potency and selectivity against cancer cells.
- In Vivo Studies : Animal models have shown promising results where pyrazole derivatives reduced tumor sizes significantly compared to control groups, indicating potential for further development into therapeutic agents.
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Inhibition : Blocking key enzymes that facilitate tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
